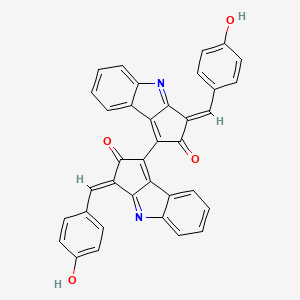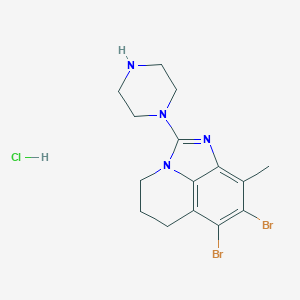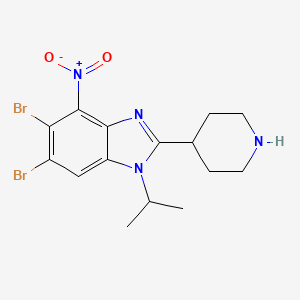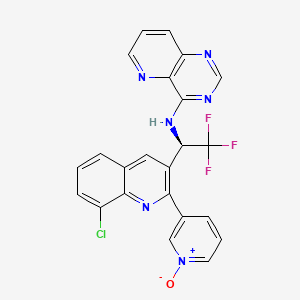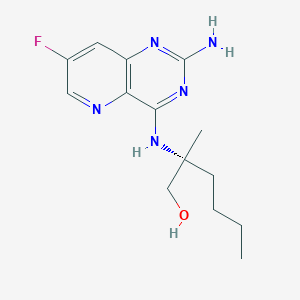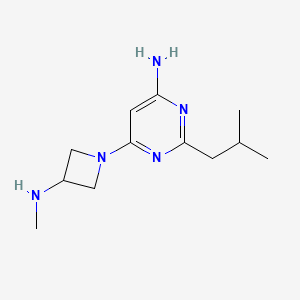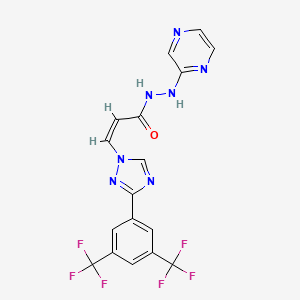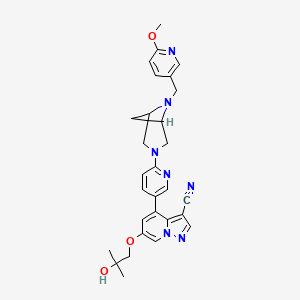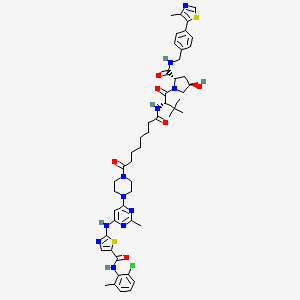
Siais178
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SIAIS178 is a potent and selective BCR-ABL degrader based on PROTAC technology . It is a hybrid molecule that connects the BCR-ABL kinase inhibitor dasatinib to a ligand for Von Hippel-Lindau (VHL) E3 ubiquitin ligase via an optimized linker . SIAIS178 targets BCR-ABL protein for VHL-mediated degradation .
Synthesis Analysis
The design, synthesis, and evaluation of SIAIS178 involved connecting dasatinib and VHL E3 ubiquitin ligase ligand by extensive optimization of linkers . The efforts yielded SIAIS178, which induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein .Molecular Structure Analysis
The chemical formula of SIAIS178 is C50H62ClN11O6S2 . It has a molecular weight of 1012.68 . The hybrid molecule exhibits an improved kinase selectivity profile compared to dasatinib .Chemical Reactions Analysis
SIAIS178 causes effective degradation of BCR-ABL protein by recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It has anticancer activity .Physical And Chemical Properties Analysis
SIAIS178 is a solid substance . It is soluble in DMSO up to 300 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .Wissenschaftliche Forschungsanwendungen
BCR-ABL Degradation in CML Treatment : SIAIS178 has been discovered as a novel proteolysis-targeting chimeric (PROTAC) molecule that targets BCR-ABL, the oncogenic fusion protein driving leukemogenesis in CML. By connecting dasatinib and VHL E3 ubiquitin ligase ligand through optimized linkers, SIAIS178 induces proper interaction between BCR-ABL and VHL ligase, leading to effective degradation of the BCR-ABL protein (Zhao et al., 2019).
Efficacy in Leukemic Cells and Tumor Regression : This degrader demonstrates significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induces substantial tumor regression in K562 xenograft tumors in vivo. This indicates its potential as a powerful therapeutic option for CML treatment.
Addressing Clinical Resistance : SIAIS178 also degrades several clinically relevant resistance-conferring mutations, addressing a critical issue in CML treatment where long-term drug administration often leads to clinical resistance.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that SIAIS178 warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQREOJIRFCRKQ-ZIBKGDFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62ClN11O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Siais178 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


